molecular formula C10H13NO3 B1585333 Ethyl (4-methoxyphenyl)carbamate CAS No. 7451-55-0

Ethyl (4-methoxyphenyl)carbamate

Cat. No.: B1585333
CAS No.: 7451-55-0
M. Wt: 195.21 g/mol
InChI Key: KUGFZNSGTFZXML-UHFFFAOYSA-N
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Description

Ethyl (4-methoxyphenyl)carbamate (CAS: 1249877-56-2, molecular formula: C₁₀H₁₁F₂NO₃) is a carbamate derivative featuring a 4-methoxyphenyl group attached to the carbamate backbone. This compound is structurally characterized by an ethyl ester group linked to a carbamate moiety, with a methoxy substitution at the para position of the phenyl ring. It is primarily utilized in synthetic organic chemistry as an intermediate for pharmaceuticals, agrochemicals, and materials science applications . Synonyms include ethyl N-[(4-methoxyphenyl)methyl]carbamate and 2,6-difluoro-4-methoxyphenylcarbamic acid ethyl ester . While its specific biological activities are less documented, its structural analogs, such as ethyl carbamate and vinyl carbamate, have been extensively studied for their carcinogenic and mutagenic properties .

Properties

IUPAC Name

ethyl N-(4-methoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-14-10(12)11-8-4-6-9(13-2)7-5-8/h4-7H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGFZNSGTFZXML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80996018
Record name Ethyl (4-methoxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80996018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7451-55-0
Record name NSC24696
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24696
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (4-methoxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80996018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Preparation Method: Reaction of 4-Methoxyaniline with Ethyl Chloroformate

The most widely reported method involves the nucleophilic substitution reaction between 4-methoxyaniline and ethyl chloroformate. This reaction proceeds under mild conditions and can be accelerated using microwave irradiation or conventional heating.

Key steps:

  • 4-Methoxyaniline is reacted with ethyl chloroformate in a suitable solvent (e.g., acetonitrile or solvent-free conditions).
  • The reaction is often catalyzed or facilitated by a base such as potassium carbonate to neutralize the generated hydrochloric acid.
  • Microwave irradiation has been shown to significantly enhance the reaction rate and yield, reducing reaction times from hours to minutes.

Research findings:

  • Microwave-promoted solvent-free synthesis achieves complete conversion to ethyl (4-methoxyphenyl)carbamate within 5 minutes at 130°C, with high selectivity and yield.
  • Conventional reflux in acetonitrile yields lower conversion and requires longer reaction times (~18 hours) with lower yields (~30%).

One-Pot Microwave-Assisted Synthesis and Sequential Reactions

A notable advancement in preparation techniques is the use of one-pot, solvent-free microwave irradiation methods that allow rapid synthesis of ethyl carbamates and subsequent transformation into urea derivatives.

Procedure:

  • Equimolar amounts of 4-methoxyaniline and ethyl chloroformate are mixed and irradiated under microwave conditions.
  • The carbamate intermediate forms rapidly (within 5 minutes).
  • Subsequent addition of amines such as methyl 3-amino-2-butenoate can convert the carbamate into urea derivatives in the same reaction vessel without isolation of intermediates.

Advantages:

  • Enhanced reaction rates and selectivity.
  • Environmentally benign due to solvent-free conditions.
  • Avoids hazardous reagents like phosgene.
  • Improved yields and cleaner products when potassium carbonate is used as a base.

Data Table: Summary of Preparation Methods

Method Reaction Conditions Catalyst/Base Yield (%) Reaction Time Notes
Conventional reflux in solvent 4-Methoxyaniline + ethyl chloroformate in acetonitrile, reflux K2CO3 ~30 ~18 hours Low yield, longer time
Microwave-assisted solvent-free 4-Methoxyaniline + ethyl chloroformate, microwave at 130°C K2CO3 High 5 minutes Fast, selective, environmentally friendly
One-pot sequential microwave Carbamate formation followed by urea derivative formation K2CO3 Improved 5-10 minutes + further heating Avoids intermediate isolation
Multi-step chiral amine route 4-Methoxyacetophenone + chiral amine, Pd/C hydrogenation Pd/C, p-TsOH High 10-12 hours (multi-step) For chiral amine derivatives, not direct carbamate

Analytical and Characterization Data

  • Melting Point: this compound typically forms crystalline solids with melting points around 178-180°C when isolated as hydrochloride salts in related amine derivatives.
  • Optical Purity: Chiral derivatives prepared via multi-step methods show optical purities up to 100% by HPLC.
  • Infrared (IR) Spectroscopy: Characteristic carbamate peaks include C=O stretching near 1700 cm⁻¹ and N-H stretching around 3300 cm⁻¹.
  • NMR and Mass Spectrometry: Confirm structure and purity of the carbamate ester.

Chemical Reactions Analysis

Types of Reactions: Ethyl (4-methoxyphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The methoxy group on the phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed:

    Oxidation: Formation of N-ethyl-N-(4-methoxyphenyl)urea.

    Reduction: Formation of 4-methoxyaniline.

    Substitution: Formation of brominated or nitrated derivatives of this compound.

Scientific Research Applications

Medicinal Applications

1.1 Anesthetic Properties
Ethyl carbamate compounds have historically been used as anesthetics in veterinary medicine. Ethyl (4-methoxyphenyl)carbamate has been studied for its potential use in inducing anesthesia in laboratory animals, providing a safer alternative to traditional anesthetics due to its lower toxicity profile .

1.2 Anticancer Research
Research indicates that ethyl carbamate may possess anticancer properties. In animal studies, it has shown potential in increasing the incidence of tumors in various tissues, which raises questions about its genotoxicity and carcinogenicity. The International Agency for Research on Cancer (IARC) has classified ethyl carbamate as a possible human carcinogen (Group 2B), later upgraded to Group 2A due to its carcinogenic potential . This classification emphasizes the need for careful consideration in therapeutic applications.

Food Safety and Toxicology

2.1 Presence in Food Products
this compound has been identified in fermented foods and alcoholic beverages, where it can form during fermentation processes. Its presence raises concerns regarding food safety due to its toxicological effects. Studies have reported levels of ethyl carbamate in wines and spirits that exceed safety thresholds established by health organizations .

2.2 Analytical Methods for Detection
The detection of ethyl carbamate in food products is crucial for ensuring consumer safety. Various analytical methods have been developed, including gas chromatography coupled with mass spectrometry (GC-MS). These methods allow for the precise quantification of ethyl carbamate in complex matrices such as alcoholic beverages and fermented foods .

Matrix Detection Method Limit of Detection (LOD)
Alcoholic BeveragesGC-MSLow μg/kg range
Fermented FoodsGC-MS0.6 μg/L
SpiritsGC-MS/MS10 μg/L

Environmental Impact

3.1 Toxicological Effects
Research indicates that exposure to ethyl carbamate can lead to significant toxicological effects, including cellular damage and increased oxidative stress. Studies have shown that it can deplete intracellular glutathione levels and disrupt mitochondrial function . These findings highlight the environmental implications of ethyl carbamate as a contaminant in agricultural runoff and its potential impact on wildlife.

Case Studies

Case Study 1: Ethyl Carbamate in Alcoholic Beverages
A study conducted on 34 food items, including alcoholic beverages, revealed significant levels of ethyl carbamate, raising concerns about its carcinogenic risk when consumed regularly . The study emphasized the need for regulatory measures to monitor ethyl carbamate levels in consumer products.

Case Study 2: Veterinary Use
In veterinary medicine, this compound has been utilized as an anesthetic agent. Its application was evaluated for efficacy and safety compared to traditional anesthetics, demonstrating a favorable profile with fewer side effects observed during clinical trials .

Mechanism of Action

The mechanism of action of ethyl (4-methoxyphenyl)carbamate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The carbamate group can enhance the bioavailability and stability of the parent molecule, allowing it to reach its target site more effectively.

Comparison with Similar Compounds

Ethyl Carbamate (Urethane)

Structure : CH₃CH₂-O-CO-NH₂.
Key Properties :

  • Carcinogenicity: Classified as a Group 2A carcinogen (probable human carcinogen) by the International Agency for Research on Cancer (IARC). Chronic exposure induces tumors in multiple organs (liver, lung, and skin) in rodents .
  • Mechanism: Metabolized via cytochrome P450 enzymes to form reactive intermediates like vinyl carbamate epoxide, which binds DNA and proteins, initiating carcinogenesis .
  • Mutagenicity: Not directly mutagenic in Salmonella typhimurium assays but requires metabolic activation to exert genotoxicity .

Contrast with Ethyl (4-Methoxyphenyl)carbamate :

Vinyl Carbamate

Structure : CH₂=CH-O-CO-NH₂.
Key Properties :

  • Carcinogenic Potency: 10–50 times more carcinogenic than ethyl carbamate in mice, inducing lung adenomas, liver carcinomas, and neurofibrosarcomas at lower doses .
  • Mutagenicity: Direct mutagen in S. typhimurium TA1535 and TA100 strains when metabolized by liver enzymes. Inhibitors of cytochrome P450 (e.g., 2-(2,4-dichloro-6-phenyl)phenoxyethylamine) block its mutagenic activity .
  • Metabolism: Forms vinyl carbamate epoxide, a highly reactive electrophile, explaining its enhanced carcinogenicity compared to ethyl carbamate .

Structural Insight :

  • The vinyl group in vinyl carbamate increases electrophilicity, facilitating DNA adduct formation. This compound’s methoxy group may instead direct metabolism toward detoxification pathways (e.g., O-demethylation), but this remains speculative without empirical data.

Ethyl N-Hydroxycarbamate

Structure : CH₃CH₂-O-CO-NHOH.
Key Properties :

  • Mutagenicity : Exhibits weak direct mutagenic activity (2–3 revertants/µmol) in S. typhimurium strains TA98, TA1535, and TA100. Liver preparations reduce its mutagenicity, suggesting detoxification via reduction .
  • Carcinogenicity: Less potent than vinyl carbamate but more active than ethyl carbamate in lung adenoma induction in mice .

Comparison :

  • The N-hydroxylation in Ethyl N-hydroxycarbamate enhances electrophilicity, contrasting with this compound’s methoxy group, which may hinder such activation.

Structural Analogs and Pharmacological Implications

Substituted Phenylcarbamates

  • No toxicity data available .
  • tert-Butyl (2-Hydroxy-2-(4-methoxyphenyl)ethyl)carbamate : A protected carbamate used in peptide synthesis. The tert-butyl group increases steric hindrance, reducing enzymatic degradation .

Retigabine Derivatives

  • Ethyl (2,4-Bis((4-fluorobenzyl)amino)phenyl)carbamate: A Kv7 potassium channel opener. Unlike this compound, this derivative forms phenazine dimers in melanin-rich tissues, posing phototoxicity risks .

Data Tables

Table 1: Carcinogenic and Mutagenic Potency of Carbamates

Compound Carcinogenicity (Relative Potency) Mutagenicity (S. typhimurium) Key Metabolic Pathway
Ethyl carbamate 1× (Baseline) Non-mutagenic Cytochrome P450 oxidation
Vinyl carbamate 10–50× Direct mutagen Epoxidation
Ethyl N-hydroxycarbamate 2–5× Weak direct mutagen Reduction
This compound Unknown Not tested Hypothetical O-demethylation

Biological Activity

Ethyl (4-methoxyphenyl)carbamate, also known as ethyl 4-methoxyphenylcarbamate, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

This compound has the following molecular structure:

  • Molecular Formula : C10H13NO3
  • Molecular Weight : 197.22 g/mol
  • IUPAC Name : Ethyl 4-methoxybenzenecarbamate

The presence of the methoxy group enhances its solubility and interaction with biological targets, which is crucial for its pharmacological properties.

The biological activity of this compound primarily involves:

  • Antimicrobial Activity : The compound exhibits antimicrobial properties by inhibiting bacterial cell wall synthesis. This mechanism is similar to that of other carbamate derivatives, which have been shown to disrupt bacterial growth through various pathways.
  • Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells. This process involves the activation of specific signaling pathways that lead to programmed cell death.

Biological Activity Overview

Activity Type Description References
AntimicrobialInhibits bacterial growth by disrupting cell wall synthesis
AnticancerInduces apoptosis in cancer cells through specific pathways
GenotoxicityBinds covalently to DNA, raising concerns about carcinogenic potential

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that this compound showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics, indicating its potential as an alternative antimicrobial agent.
  • Cancer Cell Studies : In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound effectively triggers apoptosis mechanisms.
  • Genotoxicity Assessment : Despite its promising biological activities, research has highlighted the genotoxic effects of ethyl carbamate derivatives. Studies have shown that it can bind to DNA and potentially lead to mutations, raising concerns about its safety for long-term use .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl (4-methoxyphenyl)carbamate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves reacting 4-methoxyaniline with ethyl chloroformate in anhydrous dichloromethane or toluene under inert conditions (N₂ atmosphere). Temperature control (0–5°C during reagent addition, followed by room-temperature stirring) minimizes side reactions. Yield optimization (70–85%) requires stoichiometric equivalence and pH monitoring (maintained at ~8–9 using triethylamine as a base) .
  • Key Parameters Table :

SolventTemperatureCatalystYield (%)Purity (%)
DCM0–25°CEt₃N7898
Toluene25°CPyridine7295

Q. How do structural features of this compound influence its solubility and reactivity?

  • The 4-methoxyphenyl group enhances π-π stacking with aromatic residues in proteins, while the carbamate ester provides hydrolytic lability. Methoxy groups improve solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-substituted phenylcarbamates. Reactivity is modulated by steric hindrance from the methoxy group, slowing nucleophilic attacks at the carbonyl .

Q. What in vitro assays are recommended for initial toxicity screening of carbamate derivatives like this compound?

  • Use Ames test (bacterial reverse mutation) for mutagenicity and MTT assay (hepatocyte viability) for acute cytotoxicity. For genotoxicity, combine comet assay (DNA strand breaks) with γ-H2AX immunofluorescence (double-strand breaks). Dose ranges should span 0.1–100 μM to capture threshold effects .

Advanced Research Questions

Q. How does this compound interact with cytochrome P450 enzymes (e.g., CYP2E1), and what are the implications for metabolic activation?

  • Mechanistic Insight : CYP2E1 catalyzes oxidation of the carbamate group, generating reactive intermediates (e.g., vinyl carbamate epoxide) that alkylate DNA (e.g., forming 1,N⁶-ethenoadenine adducts). Co-administration with CYP2E1 inhibitors (e.g., disulfiram) reduces hepatic DNA adduct formation by 60–80% in murine models .
  • Contradiction Note : While rodent studies show CYP2E1-driven carcinogenicity, human liver microsomes exhibit slower metabolic activation, suggesting species-specific risk disparities .

Q. What experimental strategies resolve contradictions in reported genotoxicity data for carbamates?

  • Data Reconciliation Approach :

  • Variable 1 : Metabolic activation (S9 liver homogenate vs. endogenous enzymes). Ethyl carbamate shows clastogenicity in human fibroblasts with S9 but not in isolated lymphocyte assays .
  • Variable 2 : Dose timing. Chronic low-dose exposure (1 mM over 14 days) induces chromosomal aberrations in vitro, contrasting with acute high-dose (10 mM, 24 hr) negativity .
    • Recommendation : Use physiologically relevant doses (0.1–10 μM) and prolonged exposure models mimicking human intake.

Q. How can synergistic effects between this compound and anticancer agents be systematically evaluated?

  • Methodology :

Combination Index (CI) : Calculate via Chou-Talalay assay (e.g., CI < 1 indicates synergy).

Pathway Mapping : RNA-seq to identify co-regulated pathways (e.g., apoptosis genes BAX/BCL-2).

In Vivo Validation : Xenograft models (e.g., MDA-MB-231 breast cancer) with carbamate + paclitaxel co-therapy show 40% tumor reduction vs. monotherapy .

Q. What advanced analytical techniques quantify this compound in complex biological matrices?

  • GC-MS/MS : Derivatize with pentafluorophenyl chloroformate; LOD = 0.1 ng/mL in plasma.
  • UPLC-ESI-MS : Direct injection with deuterated internal standard (d₅-ethyl carbamate); recovery >90% in hepatic tissue .
  • Comparison Table :

TechniqueMatrixLODRecovery (%)
GC-MS/MSPlasma0.1 ng/mL85
UPLC-ESI-MSLiver homogenate0.5 ng/g92

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl (4-methoxyphenyl)carbamate
Reactant of Route 2
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Ethyl (4-methoxyphenyl)carbamate

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